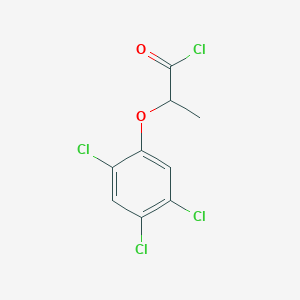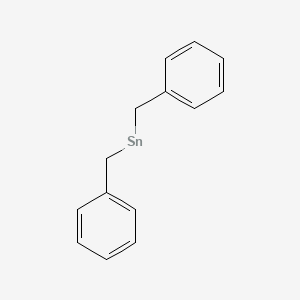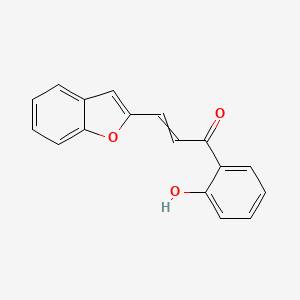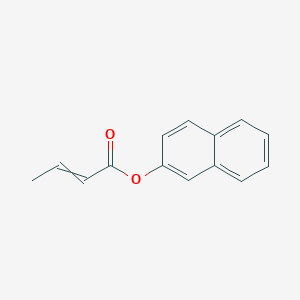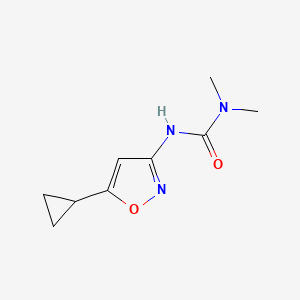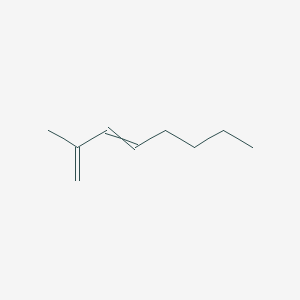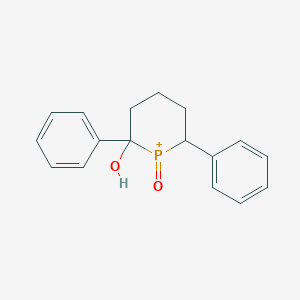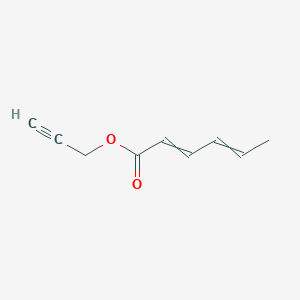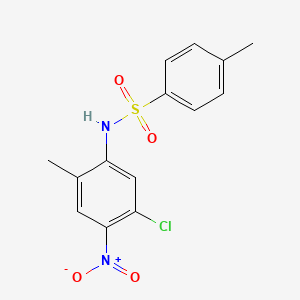
N-(5-chloro-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C13H11ClN2O4S It is known for its unique structure, which includes a chlorinated nitrophenyl group and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide typically involves the reaction of 5-chloro-2-methyl-4-nitroaniline with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
N-(5-chloro-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate.
Major Products Formed
Reduction: Formation of N-(5-amino-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-(5-chloro-2-methyl-4-nitrophenyl)-4-carboxybenzenesulfonamide.
科学研究应用
N-(5-chloro-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can be used to study reaction mechanisms and the effects of substituents on chemical reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(5-chloro-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
5-chloro-2-methyl-4-nitroaniline: A precursor in the synthesis of N-(5-chloro-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide.
N-(4-chloro-2-nitrophenyl)benzenesulfonamide: A similar compound with a different substitution pattern on the phenyl ring.
N-(5-chloro-2-methyl-4-nitrophenyl)-acetamide: A related compound with an acetamide group instead of a sulfonamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and a sulfonamide group allows for a wide range of chemical modifications and applications in various fields.
属性
CAS 编号 |
55816-02-9 |
|---|---|
分子式 |
C14H13ClN2O4S |
分子量 |
340.8 g/mol |
IUPAC 名称 |
N-(5-chloro-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H13ClN2O4S/c1-9-3-5-11(6-4-9)22(20,21)16-13-8-12(15)14(17(18)19)7-10(13)2/h3-8,16H,1-2H3 |
InChI 键 |
NRNNHKYAKLUYSK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


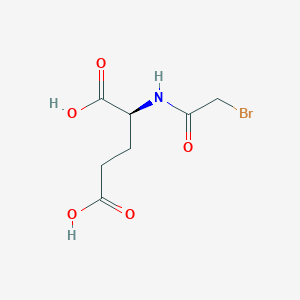
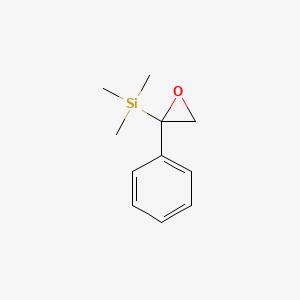
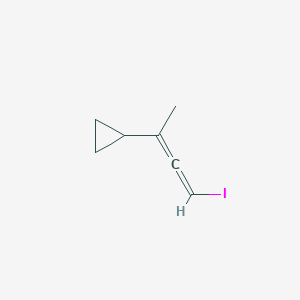
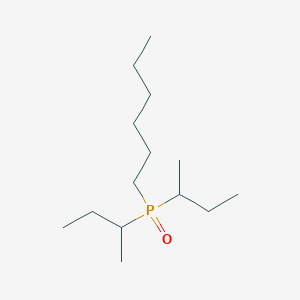
![Propanamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630272.png)
